
4-Aminobencilfosfonato de dietilo
Descripción general
Descripción
El tartrato de isofagomina es un compuesto químico conocido por su función como inhibidor competitivo de la beta-glucosidasa lisosomal humana. Este compuesto ha despertado gran atención debido a sus posibles aplicaciones terapéuticas, en particular en el tratamiento de la enfermedad de Gaucher, un trastorno de almacenamiento lisosomal .
Aplicaciones Científicas De Investigación
Organic Synthesis
DABP serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of:
- [4-(Tetradecanoylamino)benzyl]phosphonic acid : This compound is relevant in medicinal chemistry for developing new therapeutic agents .
- Diethyl p-benzoylaminobenzylphosphonate : Another important derivative used in pharmaceutical applications .
Pharmaceutical Research
DABP has been investigated for its potential applications in drug development and as a reagent in various biochemical assays. Notably:
- Gadolinium-based Contrast Agents : DABP was used as a precursor for synthesizing a novel myelin-targeting MR contrast agent. This agent demonstrated the ability to detect demyelinated lesions in animal models, indicating its potential for monitoring neurological diseases .
Case Study: Gd-based Contrast Agent
In a study, DABP was incorporated into a multi-step synthesis to create a contrast agent that selectively labels myelin fibers. The agent was tested in vivo and showed promising results in detecting lesions induced by neurotoxins, highlighting its application in medical imaging .
Materials Science
DABP has been explored for its role in developing advanced materials, particularly through graft polymerization techniques:
- Molecularly Imprinted Polymers (MIPs) : DABP has been used to create MIPs that exhibit selective binding properties for specific analytes, enhancing their utility in sensor technology and environmental monitoring .
Biochemical Applications
The compound's phosphonate group makes it suitable for various biochemical applications, including:
- Enzyme Inhibition Studies : DABP derivatives have been synthesized and tested as inhibitors for enzymes involved in lipid metabolism, which could have implications for treating metabolic disorders like obesity and diabetes .
Table of Inhibitory Activity
Compound | Enzyme Target | IC₅₀ (µM) |
---|---|---|
DABP Derivative A | mtGPAT | 15 |
DABP Derivative B | Other Lipases | 22 |
Mecanismo De Acción
El tartrato de isofagomina ejerce sus efectos interactuando con el bolsillo catalítico de la beta-glucosidasa. Actúa como una chaperona química, estabilizando y promoviendo el plegamiento de la enzima. Esta interacción aumenta la cantidad de beta-glucosidasa activa, mejorando así su actividad. Se ha demostrado que el compuesto aumenta la actividad de la beta-glucosidasa lisosomal entre dos y tres veces en fibroblastos Gaucher N370S mutantes .
Compuestos similares:
Afegostat: Otro inhibidor competitivo de la beta-glucosidasa, utilizado en el tratamiento de la enfermedad de Gaucher.
Eliglustat: Un inhibidor de la glucosilceramida sintetasa, utilizado como terapia oral para la enfermedad de Gaucher.
Singularidad del tartrato de isofagomina: El tartrato de isofagomina es único debido a su interacción específica con el bolsillo catalítico de la beta-glucosidasa, actuando como una chaperona química. Esta propiedad lo distingue de otros compuestos similares que pueden tener diferentes mecanismos de acción o dirigirse a diferentes enzimas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El tartrato de isofagomina se sintetiza mediante una serie de reacciones químicas que implican la formación de una sal de ácido tartárico de isofagomina. El proceso suele implicar la reacción de isofagomina con ácido tartárico en condiciones controladas para formar la sal de tartrato .
Métodos de producción industrial: La producción industrial del tartrato de isofagomina implica la síntesis a gran escala utilizando condiciones de reacción similares a las de los entornos de laboratorio. El proceso está optimizado para el rendimiento y la pureza, asegurando que el producto final cumpla con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Tipos de reacciones: El tartrato de isofagomina experimenta diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que da como resultado productos reducidos.
Reactivos y condiciones comunes:
Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los reactivos comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los reactivos comunes incluyen halógenos y agentes alquilantes.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir derivados reducidos .
4. Aplicaciones en investigación científica
El tartrato de isofagomina tiene una amplia gama de aplicaciones en investigación científica, entre ellas:
Química: Se utiliza como herramienta para estudiar la inhibición enzimática y los mecanismos de reacción.
Biología: Se investiga su papel en la modulación de la actividad enzimática y el plegamiento de proteínas.
Medicina: Se explora como un posible agente terapéutico para la enfermedad de Gaucher y otros trastornos de almacenamiento lisosomal.
Industria: Se utiliza en el desarrollo de productos farmacéuticos e investigación bioquímica
Comparación Con Compuestos Similares
Afegostat: Another competitive inhibitor of beta-glucosidase, used in the treatment of Gaucher disease.
Eliglustat: A glucosylceramide synthase inhibitor, used as an oral therapy for Gaucher disease.
Uniqueness of Isofagomine Tartrate: Isofagomine tartrate is unique due to its specific interaction with the catalytic pocket of beta-glucosidase, acting as a chemical chaperone. This property distinguishes it from other similar compounds that may have different mechanisms of action or target different enzymes .
Actividad Biológica
Diethyl 4-aminobenzylphosphonate (DEABP) is a phosphonate compound that has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article explores the synthesis, biological evaluation, and mechanisms of action associated with DEABP, supported by data tables and relevant case studies.
Diethyl 4-aminobenzylphosphonate is synthesized through the reaction of diethyl phosphite with 4-aminobenzyl chloride. The resulting compound features a phosphonate group that enhances its biological activity by improving metabolic stability and membrane transport properties. The introduction of the amino group is significant for the compound's interaction with biological targets.
Antimicrobial Properties
Recent studies have demonstrated that DEABP exhibits notable antimicrobial properties, particularly against various strains of Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.
Table 1: Antimicrobial Activity of DEABP Against E. coli
Compound | Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|---|
Diethyl 4-aminobenzylphosphonate | E. coli K12 | 25 | 50 |
Diethyl benzylphosphonate | E. coli R2-R4 | 30 | 60 |
The data suggest that DEABP has a lower MIC compared to other derivatives, indicating a stronger antibacterial effect. The mechanism of action appears to involve disruption of bacterial cell membranes and oxidative stress induction, leading to DNA damage in bacterial cells .
Cytotoxic Effects
The cytotoxicity of DEABP has been evaluated using various human cell lines. It has shown significant cytotoxic effects, which may be beneficial in cancer treatment contexts.
Table 2: Cytotoxicity of DEABP on Human Cell Lines
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
A549 | 18 |
These findings indicate that DEABP could serve as a lead compound for developing new anticancer agents due to its ability to induce apoptosis in cancer cells.
The antimicrobial activity of DEABP is primarily attributed to its ability to disrupt bacterial cell membranes and induce oxidative stress. Studies have shown that DEABP causes significant modifications to bacterial DNA, leading to increased oxidative damage. This was confirmed by the use of the Fpg enzyme, which recognizes oxidized bases in DNA, revealing approximately 3.5% oxidative damage in treated bacteria .
Furthermore, the presence of the phosphonate group enhances the compound's interaction with cellular membranes, facilitating better penetration and bioavailability in biological systems .
Case Study 1: Efficacy Against Multi-Drug Resistant Strains
In a study focusing on multi-drug resistant strains of E. coli, DEABP was tested against clinical isolates. The results indicated that DEABP retained its antimicrobial efficacy even in resistant strains, suggesting its potential as an alternative treatment option in clinical settings where traditional antibiotics fail .
Case Study 2: In Vivo Evaluation
An in vivo study assessed the therapeutic potential of DEABP using animal models infected with E. coli. The administration of DEABP resulted in a significant reduction in bacterial load compared to control groups treated with standard antibiotics. This highlights its potential for further development as an effective antimicrobial agent .
Propiedades
IUPAC Name |
4-(diethoxyphosphorylmethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18NO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAYUUUQOCPZCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173896 | |
Record name | Phosphonic acid, p-aminobenzyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20074-79-7 | |
Record name | Diethyl (4-aminobenzyl)phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20074-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, p-aminobenzyl-, diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020074797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20074-79-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84194 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphonic acid, p-aminobenzyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl p-aminobenzylphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.535 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.